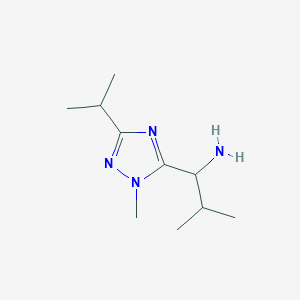

1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine

Description

Properties

Molecular Formula |

C10H20N4 |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

2-methyl-1-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)propan-1-amine |

InChI |

InChI=1S/C10H20N4/c1-6(2)8(11)10-12-9(7(3)4)13-14(10)5/h6-8H,11H2,1-5H3 |

InChI Key |

SNVZIXCRHXPEOL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN(C(=N1)C(C(C)C)N)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Methyl-1H-1,2,4-triazol-3-amine Core

The triazole core can be synthesized by reduction of 1-methyl-3-nitro-1H-1,2,4-triazole using catalytic hydrogenation or hydrazine-mediated reduction:

These methods provide high yields of the amino-substituted triazole intermediate, essential for further functionalization.

Introduction of the Isopropyl Group

Isopropyl substitution at the 3-position of the triazole ring is typically achieved by alkylation or via palladium-catalyzed cross-coupling reactions:

Coupling with 2-Methylpropan-1-amine

The side chain attachment involves reductive amination or nucleophilic substitution reactions:

These reactions facilitate the formation of the amine linkage to the triazole moiety, crucial for the target compound structure.

Alternative Methods: Triphosgene-Mediated Coupling

Triphosgene can be used to activate amine intermediates for coupling with triazole amines:

Though the yield is moderate, this method provides an alternative pathway for amide bond formation involving the triazole ring.

Summary Table of Key Preparation Methods

| Step | Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Triazole amine synthesis | Catalytic hydrogenation or hydrazine reduction | 10% Pd/C, H2 or hydrazine, MeOH or EtOH, reflux or RT | 92.5–99 | High yield, clean reduction of nitro to amine |

| Isopropyl substitution | Pd-catalyzed cross-coupling | Pd2(dba)3, Cs2CO3, Xantphos, 1,4-dioxane, 90°C | 76 | Efficient C-N bond formation |

| Side chain coupling | Reductive amination | Sodium triacetoxyborohydride, AcOH, DCE, RT | 52 | Moderate yield, mild conditions |

| Amide bond formation | Triphosgene-mediated coupling | Triphosgene, Et3N, THF, 0°C to 70°C | 28.4 | Alternative coupling method |

Research Discoveries and Considerations

- The catalytic hydrogenation of nitro-triazole precursors is a robust and high-yielding step foundational to the synthesis of triazole amines.

- Palladium-catalyzed cross-coupling reactions offer versatility in introducing alkyl or aryl substituents on the triazole ring with good yields.

- Reductive amination using sodium triacetoxyborohydride is a mild and selective method for attaching amine side chains, preserving sensitive functionalities.

- Triphosgene-mediated coupling, while less efficient, provides an alternative for amide bond formation under controlled conditions.

- Purification typically involves silica gel chromatography, and reaction monitoring by LC-MS and NMR spectroscopy ensures product integrity.

Chemical Reactions Analysis

1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like alkyl halides or sulfonyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine has found applications in various scientific research fields:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s biological activity makes it a candidate for studies related to enzyme inhibition, antimicrobial properties, and other biochemical processes.

Medicine: Potential medicinal applications include its use as a precursor for drug development, particularly in the design of antifungal, antibacterial, and anticancer agents.

Industry: In industrial settings, it may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. GDC-0032 ()

- Structure : Contains a 1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl group fused to a benzoxepin ring.

- Key Differences : The target compound lacks the benzoxepin moiety, resulting in a simpler structure. The 2-methylpropan-1-amine chain may improve solubility compared to GDC-0032’s amide group.

- Pharmacology : GDC-0032 is a PI3K inhibitor with high unbound exposure and in vivo antitumor activity. The target compound’s amine chain could modulate kinase selectivity or pharmacokinetics .

b. Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine ()

- Structure : A 1,2,3-triazole ring substituted with phenyl and dimethylamine groups.

- Key Differences : The target compound uses a 1,2,4-triazole core, which offers distinct electronic and steric properties. The isopropyl and methyl substituents may enhance lipophilicity compared to the phenyl group in this analogue.

- Synthesis : Both compounds employ triazole-amine linkages, but the target’s synthesis likely involves different alkylation or cyclization strategies .

c. Antifungal Triazoles ()

- Structures : Include fluorophenyl and hydroxylpropyl groups linked to triazole rings (e.g., N-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]-N′-substituted derivatives).

- Key Differences : Fluorine substituents in antifungal agents improve cytochrome P450 binding, whereas the target’s isopropyl group may alter steric interactions with enzyme active sites.

- Activity : These compounds exhibit potent antifungal activity against Candida albicans (MIC < 0.5 µg/mL), suggesting that the target’s amine chain could be optimized for similar efficacy .

Physicochemical Properties

Notes:

- The target’s branched amine chain likely increases water solubility compared to aromatic or amide-containing analogues.

Pharmacological Profiles

Biological Activity

1-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine, also known by its CAS number 1343743-51-0, is a triazole derivative that has garnered attention for its potential biological activities. This compound's unique structure contributes to its interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula for this compound is with a molecular weight of 220.27 g/mol. The structure consists of a triazole ring substituted with an isopropyl group and an amine functional group, which may influence its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1343743-51-0 |

| Molecular Formula | C10H16N6 |

| Molecular Weight | 220.27 g/mol |

Biological Activity Overview

Research indicates that compounds containing the triazole moiety often exhibit a range of biological activities, including antibacterial, antifungal, and antiviral properties. The specific biological activity of this compound has been explored in various studies.

Antibacterial Activity

A study highlighted the compound's effectiveness against ESKAPE pathogens, a group known for their antibiotic resistance. The minimum inhibitory concentrations (MICs) were evaluated against several strains:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Enterococcus faecium | 2 | |

| Klebsiella pneumoniae | 4 | |

| Acinetobacter baumannii | 8 | |

| Escherichia coli | 16 |

The compound exhibited promising antibacterial activity comparable to standard antibiotics like ciprofloxacin.

The mechanism by which triazole compounds exert their biological effects often involves inhibition of key enzymes or interference with cellular processes. For instance, triazoles can inhibit the synthesis of ergosterol in fungi or interfere with bacterial cell wall synthesis.

Case Studies

Several case studies have examined the pharmacological effects of similar compounds:

- Study on ESKAPE Pathogens : A comprehensive evaluation demonstrated that compounds with a triazole core displayed significant antibacterial properties against resistant strains. The study concluded that structural modifications could enhance activity against specific pathogens .

- Antiviral Potential : Research into related compounds has suggested that triazoles may inhibit viral replication through interference with viral polymerases or proteases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with nitriles or carbonyl compounds under acidic or basic conditions. For example, triazole ring formation may require careful temperature control (80–120°C) and catalysts like ammonium acetate . Solvent choice (e.g., ethanol, DMF) impacts regioselectivity. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity. NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for verifying structural integrity .

Q. How can spectroscopic techniques resolve ambiguities in the structural characterization of this compound?

- Methodological Answer :

- ¹H NMR : Identify methyl and isopropyl groups via splitting patterns (e.g., doublets for isopropyl CH₃ at δ ~1.2–1.4 ppm) and amine protons (broad singlet near δ ~2.5 ppm) .

- IR Spectroscopy : Confirm the presence of NH₂ (stretching ~3350 cm⁻¹) and triazole ring vibrations (C=N ~1600 cm⁻¹) .

- X-ray Crystallography : For absolute configuration determination, use SHELX programs (e.g., SHELXL for refinement) to resolve torsional angles and hydrogen bonding networks .

Q. What are the preliminary biological screening strategies for this compound?

- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors structurally similar to those inhibited by triazole derivatives (e.g., phosphodiesterases, kinases). Use dose-response curves (0.1–100 µM) to assess IC₅₀ values. Cross-validate activity with cytotoxicity assays (e.g., MTT on HEK293 cells) to rule off-target effects .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets such as PI3K or phosphodiesterases?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in PI3K’s ATP-binding pocket. Prioritize residues critical for hydrogen bonding (e.g., Lys802 in PI3Kγ) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) to rank derivatives .

Q. What experimental approaches address contradictions in biological activity data across studies?

- Methodological Answer :

- Data Harmonization : Replicate assays under standardized conditions (e.g., pH, temperature, cell line). Use positive controls (e.g., Wortmannin for PI3K inhibition).

- Meta-Analysis : Compare IC₅₀ values from multiple studies. Statistically significant outliers may indicate assay-specific artifacts (e.g., solvent DMSO >1% causing false positives) .

Q. How does substituent variation (e.g., isopropyl vs. cyclopropyl) impact the compound’s physicochemical and pharmacological properties?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing isopropyl with cyclopropyl) and measure logP (HPLC) to correlate hydrophobicity with membrane permeability.

- Thermodynamic Solubility : Use shake-flask method at pH 7.4 to assess bioavailability. Data from analogs (Table 1) suggests cyclopropyl derivatives exhibit higher aqueous solubility but lower potency .

Key Challenges and Recommendations

- Synthesis : Optimize regioselectivity using microwave-assisted synthesis to reduce side products .

- Characterization : Combine X-ray crystallography (SHELXL) with DFT calculations to resolve tautomeric ambiguities in the triazole ring .

- Biological Studies : Prioritize in vivo models (e.g., zebrafish) for early toxicity screening to bridge in vitro and preclinical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.